molecular formula C26H26N2O3 B15038065 (3-nitrophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

(3-nitrophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B15038065
M. Wt: 414.5 g/mol
InChI Key: UUXJYXWJZWMDFN-UHFFFAOYSA-N
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Description

(3-nitrophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that features a nitrophenyl group and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitrophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the dihydroquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step might involve nitration reactions using nitric acid or other nitrating agents.

    Coupling reactions: The final step could involve coupling the nitrophenyl group with the dihydroquinoline core using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or dihydroquinoline moieties.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Organic Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a catalytic process, the compound might act as a ligand, coordinating with a metal center to facilitate the reaction. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (3-nitrophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: can be compared with other nitrophenyl or dihydroquinoline derivatives.

    Unique Features: The specific combination of functional groups and structural elements in this compound might confer unique reactivity or biological activity compared to similar compounds.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

(3-nitrophenyl)-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone

InChI

InChI=1S/C26H26N2O3/c1-18-13-14-23-22(15-18)26(4,20-10-6-5-7-11-20)17-25(2,3)27(23)24(29)19-9-8-12-21(16-19)28(30)31/h5-16H,17H2,1-4H3

InChI Key

UUXJYXWJZWMDFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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